molecular formula C20H23N5O4S B11004697 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11004697
M. Wt: 429.5 g/mol
InChI Key: OABBJFJOILSPJV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrrolo[1,2-a]quinazoline core, a 1,3,4-thiadiazole ring, and a methoxymethyl substituent. The 2-methylpropyl (isobutyl) group and carboxamide moiety further modulate its physicochemical and pharmacological properties.

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O4S/c1-12(2)10-24-17(27)13-6-4-5-7-14(13)25-16(26)8-9-20(24,25)18(28)21-19-23-22-15(30-19)11-29-3/h4-7,12H,8-11H2,1-3H3,(H,21,23,28)

InChI Key

OABBJFJOILSPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrroloquinazoline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Class Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Methoxymethyl, 2-methylpropyl ~500 (estimated) Not reported
1,3,4-Oxadiazole () Pyrazolyl, alkyl/aryl groups ~250–350 Not reported
Tetrahydroimidazo[1,2-a]pyridine (–4) Nitrophenyl, benzyl, cyano 517–550 215–245

Mechanistic and Functional Insights

  • Mechanism of Action (MOA): demonstrates that structurally similar compounds (e.g., oleanolic acid and hederagenin) share MOAs due to conserved scaffolds. The thiadiazole and quinazoline moieties in the target compound may interact with proteins via hydrogen bonding or hydrophobic interactions, akin to docking patterns observed in .
  • Biological Activity: While cytotoxicity data for the target compound are unavailable, analogs like tetrahydroimidazo[1,2-a]pyridines (–4) exhibit bioactivity profiles relevant to drug discovery.

Research Findings and Limitations

Key Limitations :

  • Direct experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence.
  • Mechanistic predictions rely on structural analogs and computational models (e.g., docking in ), necessitating validation .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound characterized by its unique structural features that include a thiadiazole ring and a tetrahydropyrroloquinazoline framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 429.5 g/mol. The presence of the thiadiazole and tetrahydropyrroloquinazoline moieties contributes to its pharmacological properties.

Feature Description
Thiadiazole Ring Known for diverse biological activities including antimicrobial effects.
Tetrahydropyrroloquinazoline Framework Associated with anticancer properties and enzyme inhibition.
Methoxy Group Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The precise pathways and molecular interactions are subjects of ongoing research.

Antimicrobial Properties

Preliminary studies indicate that compounds with thiadiazole structures exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria such as Mycobacterium tuberculosis (Mtb) with high efficacy. One study reported a 92% inhibition rate at specific concentrations .

Anticancer Effects

Research into the anticancer potential of this compound has revealed promising results:

  • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
    • In cell-based assays using B16F10 cells, certain analogs exhibited potent inhibition of melanin production and anti-melanogenic effects without significant cytotoxicity at lower concentrations .

Study on Antitubercular Activity

A study explored the antitubercular activity of several thiadiazole derivatives:

  • Compound 3a showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type Mtb strains and demonstrated excellent metabolic stability .

Anticancer Activity Assessment

Another investigation focused on the cytotoxic effects of thiadiazole-containing compounds against cancer cells:

  • Various analogs were tested for their ability to inhibit cellular proliferation in cancer models. Notably, some analogs did not exhibit cytotoxicity at concentrations below 20 µM over 72 hours .

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